molecular formula C₁₇H₂₇NO₇ B1145099 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline CAS No. 173966-36-4

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline

Cat. No.: B1145099
CAS No.: 173966-36-4
M. Wt: 357.4
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Description

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline is a synthetic compound that serves as an intermediate in the synthesis of fructose-proline diastereomer mixtures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline involves the protection of fructose and proline derivatives. The reaction typically starts with the protection of the hydroxyl groups of fructose using isopropylidene groups, followed by the coupling of the protected fructose with L-proline under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and methanol, and the reaction is carried out at controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to ensure consistency and yield. The production is carried out in cleanroom facilities to meet the stringent requirements of pharmaceutical and research applications.

Chemical Reactions Analysis

Types of Reactions

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted analogs.

Scientific Research Applications

1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential to alter cellular adhesion and inhibit cancer metastasis.

    Medicine: Investigated for its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

    Industry: Utilized in the production of various pharmaceuticals and research chemicals

Mechanism of Action

The mechanism of action of 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline involves its interaction with cellular pathways that regulate adhesion and apoptosis. The compound targets specific molecular pathways, leading to the inhibition of cancer cell metastasis and the induction of programmed cell death. The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these processes makes it a promising candidate for further research .

Comparison with Similar Compounds

Similar Compounds

    Fructose-proline diastereomers: These compounds share similar structures and properties with 1-[1-Deoxy-2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranos-1-yl]-L-proline.

    Amadori compounds: A class of compounds that includes various derivatives of fructose and amino acids.

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with cellular pathways in a distinct manner. Its ability to inhibit cancer metastasis and induce apoptosis sets it apart from other similar compounds, making it a valuable subject of study in cancer research .

Properties

CAS No.

173966-36-4

Molecular Formula

C₁₇H₂₇NO₇

Molecular Weight

357.4

Origin of Product

United States

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